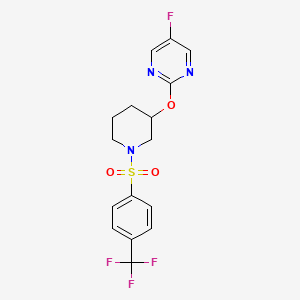

5-Fluoro-2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a fluorine atom and a piperidine moiety linked through an ether bond The compound also contains a trifluoromethylphenyl sulfonyl group, which contributes to its unique chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the nucleophilic substitution of a halogenated piperidine derivative with a sulfonyl chloride to introduce the trifluoromethylphenyl sulfonyl group.

-

Pyrimidine Ring Formation: : The pyrimidine ring is constructed using a cyclization reaction involving appropriate precursors such as amidines and β-diketones

-

Coupling Reaction: : The final step involves the coupling of the piperidine intermediate with the fluorinated pyrimidine. This is typically achieved through an etherification reaction using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The fluorine atom on the pyrimidine ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Sulfides from the reduction of the sulfonyl group.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, 5-Fluoro-2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In industry, this compound may be used in the development of advanced materials, such as polymers with specific properties imparted by the trifluoromethyl and sulfonyl groups. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mécanisme D'action

The mechanism by which 5-Fluoro-2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine exerts its effects is largely dependent on its interaction with molecular targets. The fluorine atom and trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group may also play a role in the compound’s bioactivity by influencing its solubility and membrane permeability.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Fluoro-2-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine: Lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.

2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine: Lacks the fluorine atom on the pyrimidine ring, potentially altering its reactivity and binding characteristics.

Uniqueness

The presence of both the fluorine atom and the trifluoromethylphenyl sulfonyl group in 5-Fluoro-2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine makes it unique. These groups can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets, distinguishing it from similar compounds.

Activité Biologique

5-Fluoro-2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and toxicity profiles.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Pyrimidine ring : A six-membered heterocyclic compound that is crucial for its biological activity.

- Fluoro substituent : The presence of a fluorine atom enhances lipophilicity and metabolic stability.

- Trifluoromethyl phenyl sulfonyl group : This moiety is known for its role in increasing binding affinity to target proteins.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, a study highlighted its effectiveness against various cancer cell lines, showing IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU).

| Cell Line | IC50 (µM) | Comparison with 5-FU (IC50 µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.91 | 17.02 |

| MDA-MB-231 | 9.46 | 11.73 |

This data indicates that the compound not only inhibits cancer cell proliferation but may also induce apoptosis, as evidenced by increased caspase activity in treated cells .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit the phosphorylation of EGFR, a critical receptor in many cancers, thereby blocking downstream signaling pathways that promote tumor growth .

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that the compound has a favorable profile:

- Oral Bioavailability : Approximately 31.8% after administration.

- Clearance Rate : 82.7 mL/h/kg, indicating moderate clearance from the body.

Toxicity assessments in animal models have shown no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Case Studies

Several case studies have documented the efficacy of this compound in vivo:

- Mouse Model of Cancer : In a study involving mice with induced tumors, administration of the compound resulted in over a 2-log reduction in tumor size compared to controls.

- Viral Infections : The compound also demonstrated antiviral properties against influenza viruses, reducing viral load significantly in infected mice .

Propriétés

IUPAC Name |

5-fluoro-2-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F4N3O3S/c17-12-8-21-15(22-9-12)26-13-2-1-7-23(10-13)27(24,25)14-5-3-11(4-6-14)16(18,19)20/h3-6,8-9,13H,1-2,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUJCFRTVQWXGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F4N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.